![molecular formula C12H11NO B3095100 5-(2-Methylphenyl)pyridin-3-ol CAS No. 1261906-87-9](/img/structure/B3095100.png)
5-(2-Methylphenyl)pyridin-3-ol
Overview
Description
Scientific Research Applications
Reactions with Pentafluoro- and Pentachloropyridines
Pyridin-3-ol has been reported to react with pentafluoro- and pentachloropyridines . In these reactions, pyridin-3-ol acts as a nucleophile and reacts at the oxygen atom . This reaction is part of the synthesis of novel families of polysubstituted heterocycles, which have useful biological properties and pharmaceutical applications .
Antiproliferative Activity
Pyridin-3-ol derivatives have shown antiproliferative activity against various cancer cell lines . For example, 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol, a compound closely related to pyridin-3-ol, has demonstrated antiproliferative effects and induced cell death . This suggests that pyridin-3-ol and its derivatives could be used in the development of new anticancer drugs .
Synthesis of Pyrazole Derivatives
Pyridin-3-ol can be used in the synthesis of pyrazole derivatives . These derivatives have a wide range of applications in medicinal chemistry due to their diverse biological activities.
Development of Fluorescent Probes
Some pyridin-3-ol derivatives have shown promising fluorescence properties . For instance, 7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine, a derivative of pyridin-3-ol, has been identified as a potent pH indicator that enables both fluorescence intensity-based and ratiometric pH sensing .
Synthesis of Heterocyclic Compounds
Pyridin-3-ol can be used in the synthesis of heterocyclic compounds . These compounds are important in organic chemistry and life science industries due to their diverse biological properties and pharmaceutical applications .
Nucleophilic Substitution Reactions
Pyridin-3-ol can participate in nucleophilic substitution reactions . This property makes it a valuable reagent in the synthesis of a wide range of polyfunctional pyridine derivatives .
properties
IUPAC Name |
5-(2-methylphenyl)pyridin-3-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-9-4-2-3-5-12(9)10-6-11(14)8-13-7-10/h2-8,14H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOWSKUEELYDOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=CN=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682514 | |
Record name | 5-(2-Methylphenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methylphenyl)pyridin-3-ol | |
CAS RN |
1261906-87-9 | |
Record name | 5-(2-Methylphenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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